molecular formula C16H23Cl2N3 B3419837 N-Desethyl Chloroquine Hydrochloride CAS No. 15912-96-6

N-Desethyl Chloroquine Hydrochloride

Cat. No.: B3419837
CAS No.: 15912-96-6
M. Wt: 328.3 g/mol
InChI Key: AKEUGBWALMVNQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This process can be achieved using various chemical reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the ethyl group from chloroquine .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound. HPLC coupled with UV detectors is frequently used to quantify and purify the compound from pharmaceutical products and biological samples .

Chemical Reactions Analysis

Types of Reactions

N-Desethyl Chloroquine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound .

Mechanism of Action

The mechanism of action of N-Desethyl Chloroquine Hydrochloride involves its interaction with various molecular targets and pathways. It inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of chloroquine and hydroxychloroquine. Its distinct chemical structure and properties make it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEUGBWALMVNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15912-96-6
Record name 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15912-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desethyl Chloroquine Hydrochloride
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N-Desethyl Chloroquine Hydrochloride
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N-Desethyl Chloroquine Hydrochloride
Reactant of Route 4
N-Desethyl Chloroquine Hydrochloride
Reactant of Route 5
N-Desethyl Chloroquine Hydrochloride
Reactant of Route 6
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N-Desethyl Chloroquine Hydrochloride

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